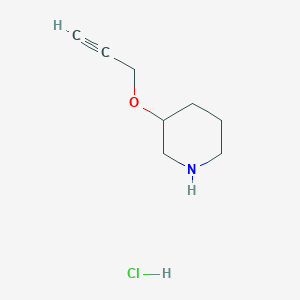
3-(2-Cyclohexylethoxy)piperidine hydrochloride
Overview
Description
3-(2-Cyclohexylethoxy)piperidine hydrochloride is a chemical compound with the molecular formula C13H26ClNO . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for 3-(2-Cyclohexylethoxy)piperidine hydrochloride is 1S/C13H25NO.ClH/c1-2-5-12(6-3-1)8-10-15-13-7-4-9-14-11-13;/h12-14H,1-11H2;1H . This indicates that the compound consists of a piperidine ring attached to a cyclohexyl group through an ethoxy linker.
Physical And Chemical Properties Analysis
3-(2-Cyclohexylethoxy)piperidine hydrochloride has a molecular weight of 247.81 . Further physical and chemical properties are not specified in the available resources.
Scientific Research Applications
Neuropharmacological Applications
Piperidine derivatives, such as phencyclidine, demonstrate complex pharmacological actions at different levels of the central nervous system, including the spinal cord, brainstem, diencephalon, and cerebral cortex. Such compounds have been studied for their potential effects on sensory inputs and central nervous system reactivity, which can provide insights into neuropharmacological research and the development of treatments for conditions like schizophrenia (E. Domino, 1964).
Potential in Alzheimer's Disease Treatment
Piperidine derivatives like donepezil, a central acetylcholinesterase inhibitor, are widely recognized for their therapeutic application in treating Alzheimer's disease. The pharmacokinetic properties and therapeutic levels achieved with donepezil highlight the potential of piperidine structures in enhancing cognitive functions and slowing the progression of neurodegenerative diseases (G. Román & S. Rogers, 2004).
Synthetic Methodologies for Spiropiperidines
Spiropiperidines, a subgroup within the piperidine derivatives, have garnered interest in drug discovery due to their three-dimensional chemical space. Research into the synthesis methodologies of spiropiperidines can provide valuable insights into the structural modification and optimization of piperidine-based compounds for therapeutic applications (Samuel D Griggs, D. Tape, & P. Clarke, 2018).
Safety And Hazards
properties
IUPAC Name |
3-(2-cyclohexylethoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO.ClH/c1-2-5-12(6-3-1)8-10-15-13-7-4-9-14-11-13;/h12-14H,1-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKMOXQYGQLSID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Cyclohexylethoxy)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3,4-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1451020.png)


![2-[(3-Chlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1451023.png)









